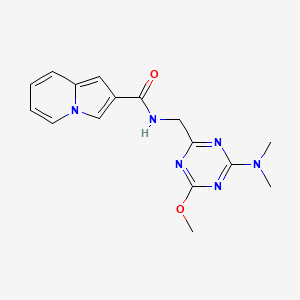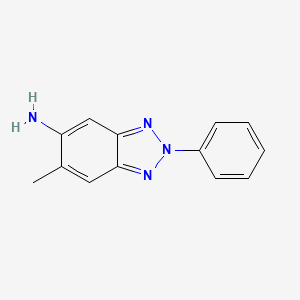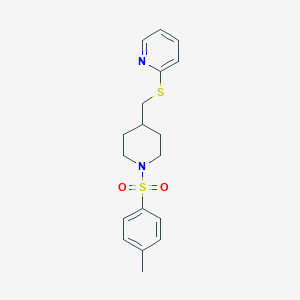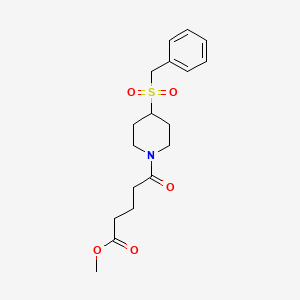
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide” is a derivative of indolizine, which is a nitrogen-containing heterocyclic compound . Indolizine derivatives have been reported to have various biological activities such as anticancer, anti-tubercular, antiarrythmic, antioxidant, and anti-HIV .
Molecular Structure Analysis
The molecular structure of this compound would likely include an indolizine core, which is a fused ring system containing a pyridine ring and a pyrrole ring . The compound also contains a triazine ring, which is a six-membered ring with three nitrogen atoms.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and specific spectroscopic properties .Aplicaciones Científicas De Investigación
Analytical Applications in Environmental Monitoring
Triazine-based hydrazine reagents have been developed for the determination of aldehydes in waters, showcasing their utility in environmental monitoring. These reagents, including analogs such as 4-N,N-dimethylamino-6-(4′-methoxy-1′-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) and N-methyl-4-N′,N′-dimethylamino-6-(4′-methoxy-1′-naphthyl)-1,3,5-triazine-2-hydrazine (MDMNTH), react with carbonyl compounds forming hydrazones. These compounds are then quantified using liquid chromatography with UV/vis or fluorescence detection, enabling sensitive and reproducible analysis of environmental samples (Kempter & Karst, 2000).
Synthesis and Structural Studies
Synthesis of heterocyclic compounds : Research into the synthesis and structural behavior of triazine derivatives includes exploring their reactions with nucleophiles and the preparation of various heterocyclic systems. These studies provide foundational knowledge on the chemical behavior and potential reactivity of triazine-based compounds, which could be relevant to the synthesis and application of "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide" (Clark & Smith, 1972).
Corrosion Inhibition
Triazine derivatives as corrosion inhibitors : Triazine compounds have been investigated for their ability to inhibit corrosion in metals, a property that could suggest industrial applications for related compounds in protecting materials from environmental damage. These studies involve evaluating the efficiency of various triazine derivatives in preventing corrosion in specific conditions, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Singh et al., 2018).
Mecanismo De Acción
Target of Action
Indolizine derivatives have been shown to exhibit anti-microbial and anti-tubercular activity .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indolizine derivatives have been associated with anti-microbial and anti-tubercular activity, suggesting they may interact with pathways related to these biological processes .
Result of Action
Indolizine derivatives have been shown to exhibit anti-microbial and anti-tubercular activity, suggesting they may have a significant impact on microbial cells .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activity and physical properties. For example, it might be toxic or hazardous if ingested, inhaled, or in contact with skin.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-21(2)15-18-13(19-16(20-15)24-3)9-17-14(23)11-8-12-6-4-5-7-22(12)10-11/h4-8,10H,9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJAYZWGFMSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)
![Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983149.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride](/img/structure/B2983151.png)





![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2983164.png)
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)

![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)